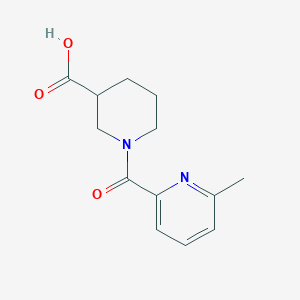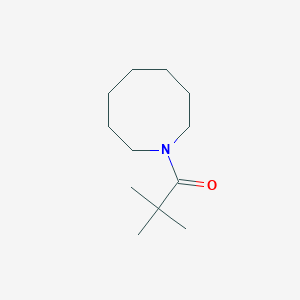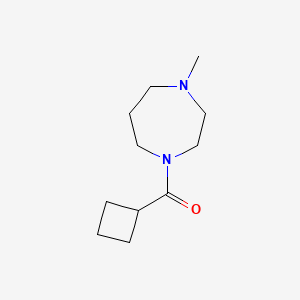
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid, also known as MPPC, is a chemical compound that has been widely studied in the field of medicinal chemistry. This compound has shown promising results in various scientific research applications, particularly in the area of drug discovery and development.
Mecanismo De Acción
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid works by binding to specific receptors in the brain, which can lead to changes in neurotransmitter release and signaling. This can result in a range of effects, including increased dopamine release, which has been implicated in the treatment of Parkinson's disease. 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. In addition to its activity on dopamine release, 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been found to modulate the activity of certain enzymes and proteins in the brain. It has also been shown to have anti-inflammatory and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has several advantages for lab experiments, including its high purity and well-defined chemical structure. However, it also has some limitations, including its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid. One area of interest is the development of new compounds based on the structure of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid, which may have improved activity and selectivity. Another area of interest is the study of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid in animal models of disease, which may provide valuable insights into its potential therapeutic uses. Additionally, further research is needed to fully understand the biochemical and physiological effects of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid, as well as its potential side effects and limitations.
Métodos De Síntesis
The synthesis of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid involves a multi-step process that begins with the reaction of 2,6-lutidine with ethyl chloroformate. The resulting product is then treated with piperidine to yield the desired compound, 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid. The synthesis of 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been optimized to improve yield and purity, making it a valuable compound for scientific research.
Aplicaciones Científicas De Investigación
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been extensively studied for its potential use in drug discovery and development. It has been shown to have activity against a range of diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid has been found to have a high affinity for certain receptors in the brain, making it a promising candidate for the treatment of neurological disorders.
Propiedades
IUPAC Name |
1-(6-methylpyridine-2-carbonyl)piperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9-4-2-6-11(14-9)12(16)15-7-3-5-10(8-15)13(17)18/h2,4,6,10H,3,5,7-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGJFHHPYYCMCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N2CCCC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Methylpyridine-2-carbonyl)piperidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(4-Chlorobenzyl)amino]-2-methylbenzoic acid](/img/structure/B7460395.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(2-methylbenzyl)piperazino] sulfone](/img/structure/B7460401.png)

![N-(2-adamantyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7460425.png)


![N-[(2-fluorophenyl)methyl]propanamide](/img/structure/B7460447.png)



![N-[3-(1H-1,2,3,4-tetrazol-5-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7460491.png)
![N-[(2-fluorophenyl)methyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7460493.png)

![N-[(2-fluorophenyl)methyl]oxolane-2-carboxamide](/img/structure/B7460499.png)